molecular formula C22H18F3N3O3S2 B2807122 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 877655-27-1

2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2807122
CAS No.: 877655-27-1
M. Wt: 493.52
InChI Key: NLFNDMMNUBRRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis of such compounds . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a methoxyphenyl group, a tetrahydrothieno[3,2-d]pyrimidin-2-yl group, a thio group, and a trifluoromethylphenyl group .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

  • Metabolism in Humans : Research involving compounds structurally related to the specified chemical often focuses on understanding their metabolism within the human body. For instance, studies on compounds like acetaminophen reveal how they are metabolized and the formation of various metabolites, potentially offering insights into the metabolic pathways that similar compounds could undergo (Mrochek et al., 1974).

Investigational Drug Development

  • Clinical Pharmacology : Investigations into new cephalosporins, such as cefazedone, provide examples of how novel compounds are studied for their pharmacological effects, safety, and efficacy in humans. These studies help in understanding the potential therapeutic applications of new chemical entities (Ungethüm & Leopoid, 1979).

Toxicology and Safety Assessment

  • Toxicological Evaluations : Research into the safety profiles of new drugs is crucial. Studies like those on paracetamol and its effects on oxidative stress and enzyme activity can provide a framework for assessing the safety of related compounds (Trettin et al., 2014).

Application in Diagnostic Imaging

  • Diagnostic Tools : Some compounds are evaluated for their utility in diagnostic imaging, such as PET ligands for neuroinflammation markers. Studies on novel radioligands demonstrate the application of chemically complex compounds in advancing medical diagnostics (Endres et al., 2009).

Environmental and Health Impact

  • Exposure and Effects : Investigations into the exposure to and effects of industrial chemicals, such as phthalates and bisphenol A, inform on the environmental and health impact of chemical exposure, which can be relevant to the broader context of chemical safety and regulation (Frederiksen et al., 2014).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, its chemical reactivity, and its potential biological activity. Given its potential inhibitory activity against PI3Kδ , it could be of interest in the development of treatments for diseases such as COPD.

Properties

IUPAC Name

2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S2/c1-31-16-7-3-6-15(11-16)28-20(30)19-17(8-9-32-19)27-21(28)33-12-18(29)26-14-5-2-4-13(10-14)22(23,24)25/h2-7,10-11H,8-9,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFNDMMNUBRRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.